methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate
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Overview
Description
Methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate is a chemical compound with the molecular formula C7H9N3O3 and a molecular weight of 183.17 g/mol It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate typically involves the reaction of 2-amino-4,6-dihydroxypyrimidine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt biochemical pathways, leading to therapeutic effects such as antiviral or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dihydroxypyrimidine: A precursor in the synthesis of methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate.
Methyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate: A structurally similar compound with different substituents.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its potential therapeutic applications make it a compound of significant interest in research and industry .
Properties
CAS No. |
163081-06-9 |
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Molecular Formula |
C7H9N3O3 |
Molecular Weight |
183.2 |
Purity |
95 |
Origin of Product |
United States |
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